molecular formula C20H14N2O8 B15159024 Methyl 3,4-bis(4-nitrophenoxy)benzoate CAS No. 817623-20-4

Methyl 3,4-bis(4-nitrophenoxy)benzoate

Cat. No.: B15159024
CAS No.: 817623-20-4
M. Wt: 410.3 g/mol
InChI Key: OBDIYYDGFXLODZ-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring two 4-nitrophenoxy substituents at the 3- and 4-positions of the benzene ring.

Properties

CAS No.

817623-20-4

Molecular Formula

C20H14N2O8

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 3,4-bis(4-nitrophenoxy)benzoate

InChI

InChI=1S/C20H14N2O8/c1-28-20(23)13-2-11-18(29-16-7-3-14(4-8-16)21(24)25)19(12-13)30-17-9-5-15(6-10-17)22(26)27/h2-12H,1H3

InChI Key

OBDIYYDGFXLODZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(4-nitrophenoxy)benzoate typically involves the reaction of 3,4-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable esterification agent such as methyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-bis(4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical pathways. The ester moiety can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The compound’s structural uniqueness lies in its 3,4-bis(4-nitrophenoxy) substitution pattern. Key comparisons with similar derivatives include:

Methyl 4-(3-Nitrobenzyloxy)Benzoate (5a)
  • Structure : Single 3-nitrobenzyloxy group at the 4-position.
  • Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield, K₂CO₃/DMF, 70°C) .
  • Key Difference: Benzyloxy vs. phenoxy linkage; nitro group position (3-nitro vs. 4-nitro). The phenoxy group in the target compound may enhance conjugation and reduce steric hindrance compared to benzyloxy.
3,4-Alkoxy Benzoate Derivatives
  • Structure : Alkoxy groups (C1–C10 chains) at 3,4-positions.
  • Synthesis : Derived from methyl 3,4-dihydroxybenzoate via alkylation with alkyl bromides .
Sulfonylurea Herbicides (e.g., Bensulfuron-Methyl)
  • Structure : Methyl benzoate core with sulfonylurea substituents.
  • Application : Used as herbicides due to acetolactate synthase inhibition .
  • Key Difference : The target compound lacks sulfonylurea groups but may exhibit herbicidal activity via nitro group-mediated redox interactions.

Physicochemical and Functional Properties

Compound Substituents Polarity Likely Solubility Potential Applications
Methyl 3,4-bis(4-nitrophenoxy)benzoate 3,4-bis(4-NO₂-phenoxy) High Polar aprotic solvents (DMF, acetone) Agrochemicals, polymers
Methyl 4-(3-nitrobenzyloxy)benzoate (5a) 4-(3-NO₂-benzyloxy) Moderate Ethyl acetate, DCM Intermediate for pharmaceuticals
3,4-Diethoxybenzoate 3,4-Ethoxy Low Non-polar solvents Cosmetic emollients
Bensulfuron-methyl Sulfonylurea at 2-position Moderate Water (as sodium salt) Herbicides

Notes:

  • Polarity: Nitro groups increase polarity, reducing solubility in non-polar media compared to alkoxy analogs.
  • Stability : Electron-withdrawing nitro groups may accelerate ester hydrolysis under basic conditions compared to electron-donating alkoxy derivatives.
  • Biological Activity : Nitro groups could confer antimicrobial or herbicidal properties, analogous to sulfonylurea herbicides but via distinct mechanisms .

Regiochemical and Steric Considerations

  • 3,4-Substitution vs. 3,5-Substitution: highlights that 3,4-alkoxy benzoates exhibit distinct lipid-binding properties compared to 3,5-isomers due to steric and electronic effects. For the target compound, the 3,4-nitrophenoxy arrangement may favor planar molecular conformations, enhancing π-π stacking in solid-state or polymeric applications .

Biological Activity

Methyl 3,4-bis(4-nitrophenoxy)benzoate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C20H14N2O8
  • Molecular Weight: 410.3 g/mol
  • IUPAC Name: this compound
  • CAS Number: 817623-20-4

The compound features two nitrophenoxy groups attached to a benzoate backbone, which contributes to its unique chemical behavior and biological interactions. The nitro groups can be reduced to amino groups, allowing for various biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzoic acid with 4-nitrophenol in the presence of an esterification agent like methyl chloroformate. The reaction conditions are controlled to favor the formation of the desired product, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The reduction of nitro groups to amino groups can enhance its reactivity in biological systems. Additionally, the hydrolysis of the ester moiety can release active carboxylic acids that may interact with enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study assessing various nitrophenyl derivatives found that certain analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of various nitroaromatic compounds on liver cancer cell lines. Although this compound was not directly tested, related compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
  • Enzyme Inhibition:
    • Research has suggested that similar nitrophenyl compounds can act as enzyme inhibitors in metabolic pathways. This property could be exploited for therapeutic applications targeting specific diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC20H14N2O8Potential antimicrobial activity
Methyl 3-(4-nitrophenyl)benzoateC14H11NO4Anticancer properties reported
Methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoateC16H14N2O6Enzyme inhibition

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